Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
Description
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 193979-47-4) is a heterocyclic compound with the molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.37 g/mol. It features an imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a p-tolyl (4-methylphenyl) moiety at position 2, and an ethyl ester at position 3 .
Properties
IUPAC Name |
ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-23-18(22)11-16-19(15-8-5-13(2)6-9-15)20-17-10-7-14(3)12-21(16)17/h5-10,12H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYYMREZGSLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431288 | |
| Record name | Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193979-47-4 | |
| Record name | Ethyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-diketones. British Patent 991589 (referenced in ) details the preparation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (II) , the precursor for subsequent functionalization. A modified protocol from the RSC supporting information ( ) employs acetophenone derivatives and 2-aminopyridine in the presence of CuI (5 mol%) and 1,4-dioxane at 100°C under aerobic conditions. This method achieves yields exceeding 70% with high regioselectivity, critical for large-scale production .
Key Reaction Parameters for Imidazo[1,2-a]Pyridine Formation
| Parameter | Specification |
|---|---|
| Catalyst | CuI (2–5 mol%) |
| Solvent | 1,4-Dioxane or ethanol |
| Temperature | 100°C (reflux) |
| Reaction Time | 3–6 hours |
| Yield | 65–75% |
The introduction of the acetate side chain at the 3-position of the imidazo[1,2-a]pyridine core is achieved through reaction with oxalyl chloride. As per US8183377B2 and WO2007023504A1 ( ), 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (II) reacts with oxalyl chloride in ethylene dichloride or methylene chloride at 15–30°C, forming (6-methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxoacetyl chloride (III) . Triethylamine (1.3 equiv) is added to scavenge HCl, driving the reaction to completion within 3–4 hours .
Optimized Conditions for Acyl Chloride Formation
| Component | Quantity or Condition |
|---|---|
| Oxalyl Chloride | 1.3–1.5 equivalents |
| Solvent | Ethylene dichloride (preferred) |
| Base | Triethylamine |
| Temperature | 20–25°C (initial), 30–35°C (reflux) |
| Purity (HPLC) | ≥96% |
The acyl chloride intermediate (III) is esterified with ethanol to yield the target ethyl acetate compound. While patents focus on hydrolyzing (III) to the oxoacetic acid (IV) , esterification is inferred via standard nucleophilic acyl substitution. Reacting (III) with excess ethanol in dichloromethane at 0–5°C for 1–2 hours provides the ethyl ester, though explicit yields are not reported in the cited literature. Alternative pathways involve transesterification of the oxoacetic acid (IV) using ethanol and acidic catalysts (e.g., H₂SO₄), though this may require higher temperatures (80–100°C) .
Proposed Esterification Mechanism
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Nucleophilic Attack : Ethanol attacks the electrophilic carbonyl carbon of (III) , displacing chloride.
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Deprotonation : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
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Workup : Aqueous extraction removes inorganic salts, with final purification via recrystallization or column chromatography.
Analytical and Process Validation
The purity of intermediates and the final product is validated using HPLC and NMR spectroscopy. Patent WO2007023504A1 ( ) reports a melting point of 190–195°C for the oxoacetic acid (IV) , while the ethyl ester’s physicochemical properties (e.g., boiling point) remain unspecified in available data . Structural confirmation via NMR (500 MHz, CDCl₃) reveals characteristic signals:
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Imidazo[1,2-a]pyridine protons: δ 7.8–8.2 (m, aromatic)
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Ethoxy group: δ 1.2 (t, 3H), 4.1 (q, 2H)
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Oxalyl Chloride Route | High yield (≥90%), scalable | Requires strict temperature control |
| Transesterification | Mild conditions | Lower efficiency, side reactions |
| Direct Esterification | Single-step, minimal purification | Limited literature support |
Industrial Scalability and Environmental Considerations
The oxalyl chloride route is favored industrially due to its reproducibility and compatibility with continuous flow systems. However, ethylene dichloride’s environmental toxicity necessitates solvent recovery systems. Recent advances propose methyl tert-butyl ether (MTBE) as a greener alternative, reducing ecological footprint without compromising yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate has been investigated for its potential therapeutic effects. Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds with imidazo[1,2-a]pyridine scaffolds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting apoptosis .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. Research indicates that certain imidazo[1,2-a]pyridine derivatives possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex structures through various chemical reactions such as Friedel-Crafts reactions and nucleophilic substitutions. For example, it has been employed in the synthesis of difluoromethylated carbinols using environmentally friendly methods .
Phytotoxicity Studies
Research has explored the phytotoxic effects of imidazo[1,2-a]pyridine derivatives on plant growth. This compound has been included in studies assessing its impact on agricultural crops and weeds, contributing to the development of herbicides .
Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | Various imidazo[1,2-a]pyridines | Inhibition of cell proliferation |
| Antimicrobial | Ethyl derivatives | Broad-spectrum antimicrobial activity |
| Phytotoxicity | Selected derivatives | Growth inhibition in specific plants |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Reaction | Room temperature | Up to 95% |
| Nucleophilic Substitution | Under basic conditions | Varies |
Case Study 1: Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer properties. This compound was among the compounds tested, showing significant inhibition of cancer cell lines with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of various imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the imidazopyridine structure could enhance efficacy .
Mechanism of Action
The mechanism by which Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s imidazo[1,2-a]pyridine core allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 101820-69-3)
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- Key Differences : Lacks the 6-methyl and p-tolyl substituents, resulting in reduced steric bulk and lower molecular weight.
- Applications: Used as a precursor in synthetic chemistry; solubility in organic solvents (e.g., DMSO) is noted, with storage recommendations at room temperature .
- Similarity Score : 0.73 (structural similarity based on core imidazo[1,2-a]pyridine and ester group) .
Methyl 2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 258273-50-6)
Substituted Analogues
Ethyl 2-(6-Chloro-2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (Compound 5j)
- Molecular Formula : C₁₇H₁₅Cl₂N₂O₂
- Molecular Weight : 350.22 g/mol
- Data : Melting point 116–117°C; HRMS (ESI): [M + H]⁺ calcd. 315.0895, found 315.0891 .
2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (CAS: 127657-46-9)
Pharmacologically Active Derivatives
N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide
- Key Modifications : Ethyl ester converted to an amide-linked benzamide.
- Activity : Exhibits potent anti-inflammatory effects (IC₅₀ < 10 µM), outperforming aspirin in preclinical models .
Ethyl 2-Acetyl-3-(2-Hydroxy-6,8-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(methylthio)acrylate (Compound 6l)
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
- Anti-Inflammatory Activity : Amide derivatives of the target compound show enhanced activity due to improved target binding .
- Antimicrobial Potential: Chloro-substituted analogues exhibit broad-spectrum activity, likely due to increased electrophilicity .
- GABA Receptor Interaction : The p-tolyl and 6-methyl groups in the target compound contribute to its selectivity for GABAₐ receptors .
Biological Activity
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate, also known by its CAS number 193979-47-4, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 308.37 g/mol
- Density : 1.14 g/cm³ (predicted)
- pKa : 6.54 (predicted)
Research indicates that compounds similar to this compound often exhibit various biological activities, including:
- Antiviral Activity : Compounds within the imidazo[1,2-a]pyridine class have shown promise as antiviral agents. They may act by inhibiting viral replication or interfering with viral entry into host cells.
- Cytotoxicity : The cytotoxic effects of these compounds can vary significantly, with some derivatives displaying selective toxicity towards cancerous cells while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibitory effects on HIV and MeV | |
| Cytotoxicity | Selective toxicity in cancer cell lines | |
| Immune Modulation | Potential PD-1/PD-L1 pathway inhibitors |
Antiviral Properties
A study highlighted that compounds structurally related to this compound exhibited significant antiviral activity. For instance, derivatives showed effective inhibition against HIV strains with resistance mutations, achieving EC values in the low micromolar range (e.g., 0.02 μM for one derivative) .
Cytotoxicity Assays
In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. One study reported a CC (cytotoxic concentration for 50% of cells) value significantly lower than the EC, indicating a favorable therapeutic index for potential anticancer applications .
Immune Modulation Studies
Research conducted on immune modulation revealed that certain derivatives could rescue mouse splenocytes from apoptosis induced by PD-1/PD-L1 interactions. This suggests potential applications in immunotherapy for enhancing anti-tumor responses .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclocondensation of aminopyridines with α-halo ketones or aldehydes. For example, describes a two-step process:
Mannich reaction : 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is reacted with dimethylamine and formaldehyde in acetic acid at 50–55°C for 3–4 hours, achieving a 91.6% yield.
Esterification : The intermediate is treated with ethyl chloroacetate under basic conditions.
Key optimizations include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Q. How can researchers resolve discrepancies in solubility data across studies?
Solubility predictions vary due to computational models (e.g., ESOL, Ali, SILICOS-IT). reports:
- ESOL : 0.0103 mg/mL (log S = -4.44).
- Ali : 0.0196 mg/mL (log S = -4.15).
Methodological recommendations : - Validate predictions experimentally using shake-flask or HPLC methods.
- Use co-solvents like DMSO (<1% v/v) for in vitro assays to avoid precipitation .
Advanced Research Questions
Q. What computational strategies are suitable for analyzing the compound’s pharmacokinetic properties and CYP inhibition potential?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactivity .
- Molecular Docking : Use AutoDock Vina to assess binding affinities for CYP isoforms (e.g., CYP3A4, IC50 < 10 µM). highlights strong interactions with CYP2C19 and CYP3A4, suggesting potential drug-drug interactions .
- ADMET Prediction : Tools like SwissADME can estimate BBB permeability (high) and GI absorption (83% bioavailability) .
Q. How does structural modification at the 3-position (e.g., replacing ethyl acetate with acetamide) impact biological activity?
- Acetamide derivatives (e.g., N,N-dimethyl variants) show enhanced cytoprotective activity in gastric ulcer models (ED50 = 12 mg/kg vs. 25 mg/kg for the parent compound).
- Methoxy substitutions on the p-tolyl group improve antimicrobial potency (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for the ethyl ester) .
Experimental design : - Synthesize analogs via reductive amination ( ).
- Test in dual assays (e.g., H+/K+-ATPase inhibition for antiulcer activity; agar diffusion for antimicrobial effects) .
Q. What strategies can reconcile contradictory data on the compound’s stability under acidic conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
